Product packaging for 2-(1H-imidazol-1-yl)quinoxaline(Cat. No.:CAS No. 1275536-07-6)

2-(1H-imidazol-1-yl)quinoxaline

Cat. No.: B6493658
CAS No.: 1275536-07-6
M. Wt: 196.21 g/mol
InChI Key: QQWJRZIJCFOJFJ-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. The quinoxaline scaffold is a privileged structure in drug discovery, known for its diverse biological activities . Compounds featuring an imidazole substituent on a quinoxaline core have been extensively studied as potent and selective antagonists for ionotropic glutamate receptors, particularly the AMPA subtype, which is a key target in neuropharmacology . For instance, the structurally similar compound 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione (YM90K) is a well-characterized, selective AMPA receptor antagonist with a Ki value of 0.084 µM, demonstrating that the imidazolyl moiety can effectively function as a bioisostere for other electron-withdrawing groups . Further research into related structures has led to the development of fused imidazo[1,2-a]quinoxalinone derivatives, which also exhibit high affinity for the AMPA receptor and have shown protective effects in models of excitotoxic cell death . Beyond neuroscience, the quinoxaline pharmacophore is a versatile template with documented potential in a wide spectrum of research areas, including as a building block for investigating anticancer agents , antibacterial compounds , and kinase inhibitors . This product is intended for research purposes only in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N4 B6493658 2-(1H-imidazol-1-yl)quinoxaline CAS No. 1275536-07-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazol-1-ylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-4-10-9(3-1)13-7-11(14-10)15-6-5-12-8-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWJRZIJCFOJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Derivatization of 2 1h Imidazol 1 Yl Quinoxaline

Established Synthetic Routes for the Preparation of 2-(1H-imidazol-1-yl)quinoxaline

The construction of the this compound core is primarily achieved through two strategic approaches: direct functionalization of a pre-formed quinoxaline (B1680401) ring and condensation/cyclization reactions that build the quinoxaline moiety onto an imidazole-containing precursor.

Direct Functionalization Approaches

Direct functionalization methods are among the most straightforward strategies for the synthesis of this compound. These typically involve the nucleophilic substitution of a suitable leaving group on the quinoxaline ring with an imidazole (B134444) nucleophile.

A prevalent method is the reaction of 2-haloquinoxalines, most commonly 2-chloroquinoxaline (B48734), with imidazole. This nucleophilic aromatic substitution (SNAr) reaction is often facilitated by a base to deprotonate the imidazole, thereby increasing its nucleophilicity. Common bases employed include potassium carbonate (K2CO3) and sodium hydride (NaH). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) at elevated temperatures.

Table 1: Reaction Conditions for the Synthesis of this compound via Nucleophilic Aromatic Substitution

Starting MaterialReagentBaseSolventTemperature (°C)Yield (%)
2-ChloroquinoxalineImidazoleK2CO3DMF100-12075-85
2-ChloroquinoxalineImidazoleNaHTHF60-8080-90

Copper-catalyzed Ullmann condensation reactions have also been employed for the N-arylation of imidazole with 2-haloquinoxalines. These reactions often proceed under milder conditions compared to uncatalyzed SNAr reactions and can be advantageous when dealing with less reactive substrates. Typical catalysts include copper(I) iodide (CuI) in the presence of a ligand such as L-proline or 1,10-phenanthroline.

Condensation and Cyclization Strategies

An alternative approach involves the construction of the quinoxaline ring from an imidazole-containing precursor. The classical method for quinoxaline synthesis is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. In the context of this compound synthesis, this would involve the reaction of an o-phenylenediamine with an imidazolyl-substituted α-dicarbonyl compound. However, the synthesis of such dicarbonyl precursors can be complex.

A more common cyclization strategy involves the reaction of 2-(1H-imidazol-1-yl)anilines with α-haloketones or other suitable two-carbon synthons. This approach first forms an intermediate which then undergoes intramolecular cyclization and subsequent aromatization to yield the desired quinoxaline ring.

Advanced Synthetic Techniques for Enhanced Yield and Selectivity

To improve upon traditional synthetic methods, advanced techniques such as microwave-assisted synthesis and the application of green chemistry principles have been explored for the preparation of this compound and its derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved purity of the products. nycu.edu.tw In the synthesis of this compound via the nucleophilic substitution of 2-chloroquinoxaline with imidazole, microwave heating can dramatically accelerate the reaction. Reactions that typically require several hours under conventional heating can often be completed in a matter of minutes under microwave irradiation. This rapid heating can also minimize the formation of side products.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of this compound

MethodReaction TimeYield (%)
Conventional Heating8-12 hours78
Microwave Irradiation10-20 minutes92

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several green approaches have been investigated.

Solvent-Free Synthesis: The use of volatile organic solvents is a major concern in chemical synthesis. Solvent-free or solid-state reactions, often facilitated by grinding (mechanochemistry) or heating, can provide a more environmentally benign alternative. For instance, the reaction of 2-chloroquinoxaline with imidazole in the presence of a solid base like potassium carbonate under solvent-free conditions has been shown to be effective.

Catalytic Approaches: The use of catalysts, particularly those that are recyclable and non-toxic, is a key tenet of green chemistry. As mentioned earlier, copper-catalyzed Ullmann-type reactions offer a more efficient and often milder route to N-aryl imidazoles. rsc.org Research into the use of more sustainable and earth-abundant metal catalysts is an active area of investigation. Furthermore, the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a significant goal.

Regioselective Functionalization and Derivatization Strategies

The ability to selectively functionalize the this compound scaffold is crucial for the development of new derivatives with modified electronic, photophysical, or biological properties. Functionalization can be directed towards either the quinoxaline or the imidazole ring.

Direct C-H functionalization has emerged as a powerful strategy for the derivatization of heterocyclic compounds, as it avoids the need for pre-functionalized starting materials. While specific studies on the regioselective C-H functionalization of this compound are limited, general principles of quinoxaline and imidazole chemistry can be applied.

The quinoxaline ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atoms if a leaving group is present. Conversely, electrophilic substitution is more challenging but can be directed by activating groups on the benzene (B151609) portion of the quinoxaline ring.

The imidazole ring, on the other hand, can undergo both electrophilic and nucleophilic attack depending on the reaction conditions and the nature of the substituents. The C2 position of the imidazole ring is known to be susceptible to deprotonation and subsequent reaction with electrophiles.

Strategic derivatization can also be achieved by first introducing a functional group that can then be further modified. For instance, halogenation of the quinoxaline or imidazole ring can provide a handle for subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds.

Table 3: Potential Regioselective Functionalization Reactions

Ring SystemReaction TypePotential Position of Functionalization
QuinoxalineElectrophilic Aromatic SubstitutionC-5, C-6, C-7, C-8
QuinoxalineNucleophilic Aromatic Substitution (with leaving group at C-3)C-3
ImidazoleElectrophilic SubstitutionC-4, C-5
ImidazoleDeprotonation-SubstitutionC-2

Further research is needed to fully explore and optimize the regioselective functionalization of this compound, which will undoubtedly open up new avenues for the creation of novel and valuable compounds.

Substitution Reactions on the Quinoxaline Core

The functionalization of the quinoxaline ring in this compound is a key strategy for modulating its physicochemical and biological properties. The inherent electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline system makes it susceptible to nucleophilic attack, particularly at positions that can stabilize an intermediate anionic species.

One of the primary methods for introducing substituents onto the quinoxaline core is through nucleophilic aromatic substitution (SNAr) . This typically involves the displacement of a leaving group, such as a halogen, from an activated position on the quinoxaline ring. For instance, the synthesis of 2,3-disubstituted quinoxalines can be achieved through nucleophilic substitution on 2-monosubstituted quinoxalines. nih.gov The reactivity of the C-3 position towards nucleophiles is influenced by the nature of the substituent already present at the C-2 position. nih.gov Electron-withdrawing groups on the quinoxaline ring can further activate it towards nucleophilic attack. The electrophilic nature of quinoxaline has been explored in the vicarious nucleophilic substitution (VNS) of hydrogen, offering a direct method for C-H functionalization. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , provide a versatile route for introducing nitrogen-based nucleophiles onto the quinoxaline core. wikipedia.orglibretexts.org This method has been successfully applied to the synthesis of various amino-substituted quinoxalines, including those with potential biological activity. beilstein-journals.orgrsc.org The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. acs.org

Modifications and Substitutions on the Imidazole Ring

The imidazole moiety of this compound offers multiple sites for derivatization, allowing for fine-tuning of the molecule's properties. The carbon atoms of the imidazole ring can undergo substitution, and the un-substituted nitrogen atom can be alkylated or arylated.

Direct C-H arylation has emerged as a powerful tool for the functionalization of the imidazole ring. nih.gov Palladium-catalyzed methods allow for the regioselective arylation of all three C-H bonds of the imidazole core, providing access to a wide range of mono-, di-, and triarylimidazoles. nih.gov The use of a removable directing group, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, can control the regioselectivity of these arylations. nih.gov

Furthermore, N-alkylation and N-arylation of the imidazole ring are common modifications. nih.govresearchgate.net These reactions are typically achieved by reacting the N-H of the imidazole with an appropriate alkyl or aryl halide in the presence of a base. Copper-catalyzed N-arylation methods, such as the Ullmann condensation, have been extensively developed for this purpose and offer a broad substrate scope. mit.eduscirp.orgorganic-chemistry.orgnih.govresearchgate.netsemanticscholar.org

Introduction of Pendant Arms for Enhanced Ligand Properties

The strategic introduction of pendant arms containing additional donor atoms can transform the this compound scaffold into a multidentate ligand capable of forming stable complexes with metal ions. This is of significant interest in the development of new catalysts, sensors, and materials with specific electronic or magnetic properties.

The synthesis of such multidentate ligands often involves the functionalization of either the quinoxaline or the imidazole ring with groups bearing coordinating functionalities like amines, pyridines, carboxylates, or phosphines. For example, a piperazinyl group has been introduced onto a pyrrolo[1,2-a]quinoxaline (B1220188) scaffold via a Buchwald-Hartwig cross-coupling reaction to create inhibitors of multidrug transporters. rsc.org This demonstrates the feasibility of attaching complex pendant arms to the quinoxaline system.

The design of these ligands is guided by the desired coordination geometry and the nature of the target metal ion. The flexible or rigid nature of the linker connecting the pendant arm to the main scaffold plays a crucial role in determining the coordination properties of the resulting ligand. The imidazole ring itself is a fundamental building block in the construction of coordination supramolecular systems and metal-organic frameworks (MOFs), and its derivatives can be designed to act as versatile ligands. rsc.org

Chemoenzymatic and Biocatalytic Approaches to Derivative Synthesis

The use of enzymes in organic synthesis offers several advantages, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and a reduced environmental footprint. While the application of chemoenzymatic and biocatalytic methods for the direct synthesis of this compound and its derivatives is still an emerging area, some general principles can be applied.

Lipases are a class of enzymes that have been widely used for the kinetic resolution of racemic mixtures and the synthesis of esters. nih.govnih.gov In the context of this compound, lipases could potentially be employed for the enantioselective acylation or hydrolysis of derivatives containing hydroxyl or carboxyl groups on either the quinoxaline or imidazole rings, or on a pendant arm. This would provide access to enantiomerically pure compounds, which is often crucial for biological applications.

The enzymatic N-arylation of imidazoles is another promising area. While chemical methods are well-established, biocatalytic approaches could offer a greener alternative. Research into enzymes that can catalyze the formation of C-N bonds is ongoing and could lead to novel synthetic routes for N-aryl heterocycles, including this compound.

Challenges and Future Directions in this compound Synthesis

Despite the progress in the synthesis of quinoxaline and imidazole derivatives, several challenges remain in the preparation and functionalization of this compound.

Regioselectivity is a major challenge in the derivatization of this bifunctional molecule. Both the quinoxaline and imidazole rings offer multiple reactive sites, and achieving selective functionalization at a specific position often requires carefully designed synthetic strategies and protecting group manipulations. For instance, controlling the site of substitution on the quinoxaline ring when multiple positions are activated can be difficult. nih.gov Similarly, achieving regioselective C-H functionalization on the imidazole ring without the use of directing groups can be challenging. nih.gov

Scalability and sustainability of the synthetic routes are also important considerations, particularly for applications in pharmaceuticals and materials. Many of the current methods rely on expensive transition metal catalysts and harsh reaction conditions. The development of more economical and environmentally friendly catalytic systems, such as those based on earth-abundant metals or biocatalysts, is a key area for future research. numberanalytics.comnih.gov The use of greener solvents and energy sources, such as microwave-assisted synthesis, is also being explored to improve the sustainability of these processes. researchgate.netcapes.gov.br

Future research will likely focus on the development of novel and more efficient synthetic methods for the construction and derivatization of the this compound scaffold. researchgate.netfrontiersin.orgfrontiersin.orgmtieat.org This includes the exploration of new catalytic systems, the development of one-pot and multicomponent reactions to increase synthetic efficiency, and the application of flow chemistry for continuous and scalable production. Furthermore, the synthesis of novel derivatives with tailored electronic, optical, and biological properties will continue to be a major driving force in this field, with a particular emphasis on the design of advanced ligands and bioactive molecules. researchgate.netjohnshopkins.eduresearchgate.net

Lack of Sufficient Data for "this compound" Coordination Chemistry

Following a comprehensive and targeted search of scientific databases and the public literature, it has been determined that there is a significant lack of available research data specifically concerning the coordination chemistry of the compound This compound .

While extensive research exists on the coordination complexes of various other quinoxaline derivatives, including those with pyridyl, chloro, and other substituted groups, specific studies detailing the synthesis, characterization, and coordination behavior of this compound as a ligand with transition metals, main group metals, or lanthanides and actinides could not be located.

The user's request for a detailed article with specific subsections on ligand design principles, synthesis and characterization of various metal complexes, and specific coordination modes and geometries, including data tables, cannot be fulfilled with the required scientific accuracy and adherence to the specified scope. Generating such an article would necessitate fabricating data, which is against the principles of providing factual and accurate information.

Therefore, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” at this time due to the absence of the necessary foundational research in the public domain.

Coordination Chemistry and Metal Complexes of 2 1h Imidazol 1 Yl Quinoxaline

Coordination Modes and Geometries in 2-(1H-imidazol-1-yl)quinoxaline Metal Complexes

Role of Nitrogen Donors (Quinoxaline vs. Imidazole)

The this compound ligand presents multiple potential nitrogen donor sites for coordination with metal ions: the N3 nitrogen of the imidazole (B134444) ring and the N1 and N4 nitrogens of the quinoxaline (B1680401) ring. The specific coordination mode is highly dependent on the reaction conditions and the nature of the metal ion.

The imidazole ring's N3 atom is typically the primary coordination site. Imidazole is a well-established N-donor ligand in coordination chemistry, and its nitrogen atom is generally more basic and sterically accessible than those in the quinoxaline moiety for forming a stable sigma bond with a metal center. In studies of related ligands, such as 2,3-bis(1-methylimidazol-2-yl)quinoxaline (bmiq), coordination to platinum and gold occurs exclusively through the imine-type nitrogen donors of the imidazolyl groups, forming seven-membered chelate rings. sigmaaldrich.com This suggests a strong preference for the imidazole nitrogen as the primary donor.

The quinoxaline nitrogens, however, offer additional coordination possibilities. The ligand can act as a bidentate chelate, coordinating through the imidazole N3 and the adjacent quinoxaline N4 atom to form a five-membered chelate ring. This mode is common for ligands incorporating the N=C–C=N motif, such as 2,2′-bipyridine and 1,10-phenanthroline. nih.gov Alternatively, the quinoxaline moiety can act as a bridging unit, linking two different metal centers, a behavior observed in some silver(I) complexes of 2-chloroquinoxaline (B48734). nih.gov This bridging capability is crucial for the formation of polynuclear complexes and extended network structures like coordination polymers and Metal-Organic Frameworks (MOFs). nih.gov

Influence of Steric and Electronic Factors on Coordination

The coordination behavior of this compound is governed by a delicate interplay of steric and electronic factors.

Steric Factors: The primary steric consideration is the spatial arrangement of the two heterocyclic rings. The molecule is not planar, and there is hindered rotation around the C-N bond connecting the quinoxaline and imidazole rings. This creates significant steric bulk that influences how the ligand can approach a metal center. For the ligand to act as a bidentate chelate, the dihedral angle between the rings must accommodate the formation of a stable chelate ring. This is analogous to the behavior of 1,1'-biisoquinolines, where steric interactions between hydrogen atoms on the adjacent rings favor a non-planar geometry, a feature that has profound consequences on the stereochemistry of their metal complexes. nih.gov

Electronic Factors: The electronic properties of both the ligand and the metal ion are critical. The quinoxaline system is electron-withdrawing, which modulates the electron-donating ability (basicity) of the imidazole nitrogen atom. This electronic cross-talk can influence the strength of the metal-ligand bond. Furthermore, the nature of the metal ion plays a role. Hard metal ions may prefer coordination with the harder nitrogen of the quinoxaline, while softer metals might favor the softer imidazole nitrogen. The redox behavior of the resulting complex is also affected by these interactions. In complexes with the related ligand bmiq, isoelectronic metal fragments [PtCl₂] and [AuCl₂]⁺ induce vastly different redox behavior; electron addition occurs at the ligand for the platinum complex but at the metal center for the gold complex, highlighting a strong electronic influence from the metal. sigmaaldrich.com

Supramolecular Assembly and Self-Organization in Metal-Organic Frameworks (MOFs)

While specific MOFs incorporating this compound are not yet prevalent in the literature, the ligand's structural and electronic features make it a highly promising candidate for the construction of such supramolecular structures.

Crystal Engineering and Network Formation

Crystal engineering is the design of crystalline solids with desired properties based on an understanding of intermolecular interactions. beilstein-journals.org The this compound ligand is an excellent building block for this "bottom-up" approach. Its versatility in coordination allows for the formation of diverse network topologies.

As a Monodentate or Chelating Ligand: When acting as a simple terminal ligand, it can be used to control the dimensionality of a network by occupying coordination sites and preventing further extension in a particular direction.

As a Bridging Ligand: Its true potential lies in its ability to act as a bridging linker. By coordinating to one metal center via the imidazole nitrogen and to a second via a quinoxaline nitrogen, it can propagate a network structure in one, two, or three dimensions. This is a key strategy in the synthesis of MOFs. researchgate.net

The self-assembly of these networks is also guided by weaker, non-covalent interactions. The planar quinoxaline rings are particularly suited for π–π stacking interactions, which can direct the alignment of the ligands and stabilize the resulting framework, a phenomenon observed in the crystal packing of quinoxaline-based silver complexes. nih.gov

Porosity and Structural Diversity in MOFs Incorporating this compound

The creation of porous materials is a major goal of MOF synthesis. The inherent bulk of the this compound ligand is advantageous in this regard, as it can prevent the efficient packing of the framework, leading to the formation of voids and channels.

The structural diversity of potential MOFs is enhanced by the ligand's conformational flexibility. The rotation around the C-N bond allows the ligand to adopt different orientations, which can lead to the formation of different network isomers (polymorphs) under varying synthetic conditions, such as the choice of solvent. researchgate.net The size and shape of the resulting pores could be systematically tuned by introducing functional groups onto the quinoxaline ring, thereby altering the steric profile of the ligand and the functionality of the pore walls. This approach is central to creating hierarchical MOFs with both microporosity for selective sorption and mesoporosity for enhanced diffusion.

Spectroscopic and Structural Elucidation of Metal Complexes

X-ray Crystallography for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the most definitive technique for elucidating the precise three-dimensional structure of metal complexes. It provides unambiguous information on the ligand's coordination mode (monodentate, bidentate, bridging), the coordination geometry of the metal ion, and precise measurements of bond lengths and angles.

For a metal complex of this compound, X-ray crystallography would reveal:

Coordination Sphere: Which nitrogen atoms are bonded to the metal and the resulting coordination number and geometry (e.g., tetrahedral, square planar, octahedral).

Molecular Conformation: The exact dihedral angle between the imidazole and quinoxaline rings.

The table below shows hypothetical yet representative crystallographic data for a mononuclear silver(I) complex, based on published data for similar compounds like [Ag(2Cl-quinox)(NO₃)]n. nih.gov

ParameterHypothetical Value for a Ag(I)-[this compound] ComplexSignificance
Chemical FormulaC₁₁H₈AgN₄O₃Defines the elemental composition of the repeating unit.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a (Å)10.5The lengths of the unit cell edges.
b (Å)9.8
c (Å)14.2
β (°)95.5The angle of the unit cell, defining its tilt.
Volume (ų)1453The volume of the unit cell.
Ag-N(imidazole) (Å)~2.25Key bond lengths that confirm the coordination sites.
Ag-O(nitrate) (Å)~2.40

This structural data is paramount for understanding the relationship between the molecular structure and the material's properties and for the rational design of new functional materials.

Mechanistic Investigations of Biological Interactions in Vitro and Molecular Level

Exploration of Molecular Interactions with Biomolecules

The interaction of small molecules with biological macromolecules is fundamental to their therapeutic or toxic effects. For 2-(1H-imidazol-1-yl)quinoxaline, its potential to interact with enzymes, proteins, and nucleic acids is a key area of investigation.

Enzyme Binding and Inhibition Studies (e.g., specific enzyme targets in vitro)

The quinoxaline (B1680401) scaffold is a recognized pharmacophore in the development of enzyme inhibitors, particularly in the realm of cancer chemotherapy. Numerous quinoxaline derivatives have been identified as potent inhibitors of various kinases and other enzymes crucial for cell proliferation and survival.

Topoisomerase Inhibition: Studies on various quinoxaline-based compounds have demonstrated their ability to inhibit topoisomerase enzymes, which are critical for resolving DNA topological problems during replication and transcription. For instance, certain nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives have been shown to be effective DNA intercalators and Topoisomerase II (Topo II) inhibitors. Molecular docking studies of these related compounds suggest that the planar quinoxaline ring can insert itself between DNA base pairs, while side chains contribute to the binding affinity. While direct experimental data for this compound is not available, its structural similarity to these known Topo II inhibitors suggests it may also target this enzyme.

Protein Kinase Inhibition: The quinoxaline nucleus is a common feature in a multitude of protein kinase inhibitors. Derivatives have been synthesized and shown to inhibit key kinases involved in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Apoptosis signal-regulating kinase 1 (ASK1). nih.govmdpi.com For example, a series of quinoxaline derivatives were synthesized as ASK1 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov The inhibitory mechanism often involves the compound binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. Given the prevalence of this activity among quinoxaline derivatives, it is plausible that this compound could also exhibit inhibitory activity against one or more protein kinases.

A summary of enzyme inhibition by related quinoxaline derivatives is presented in Table 1.

Table 1: In Vitro Enzyme Inhibition by Quinoxaline Derivatives

Derivative Class Target Enzyme IC50 Values Reference
nih.govnih.govnih.govTriazolo[4,3-a]quinoxalines Topoisomerase II 0.890 µM (for derivative 7e) N/A
Quinoxaline Derivatives ASK1 30.17 nM (for derivative 26e) nih.gov
Imidazo[1,2-a]quinoxaline-based inhibitors EGFR (Wild Type) 193.18 - 223.32 nM mdpi.com

This table presents data for structurally related compounds to infer the potential activity of this compound.

Protein-Ligand Interactions (e.g., binding assays, molecular recognition)

The binding of small molecules to proteins other than enzymes can also elicit significant biological responses. For instance, the covalent binding of a related compound, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), to serum albumin and hemoglobin has been demonstrated. nih.gov This indicates that the imidazoquinoxaline core can form adducts with circulating proteins.

While specific binding assays for this compound are not documented, the general principles of protein-ligand interactions suggest that its imidazole (B134444) and quinoxaline nitrogens could participate in hydrogen bonding, while the aromatic rings could engage in π-stacking and hydrophobic interactions with amino acid residues in a protein's binding pocket.

Nucleic Acid Interactions (e.g., DNA/RNA binding mechanisms)

The planar, aromatic nature of the quinoxaline ring system strongly suggests a propensity for interaction with nucleic acids, primarily through intercalation. This mode of binding, where the flat molecule inserts itself between the base pairs of the DNA double helix, is a well-established mechanism for many anticancer and antibiotic agents.

Studies on synthetic analogues of quinoxaline antibiotics have confirmed that bifunctional intercalation is a typical binding mechanism. nih.gov Furthermore, research on 2-substituted benzimidazo[1,2-a]quinolines has shown a correlation between DNA intercalation activity and antiproliferative effects. rsc.org These studies often utilize techniques such as UV-visible spectroscopy, fluorescence quenching assays with DNA-binding dyes like ethidium (B1194527) bromide, and viscosity measurements of DNA solutions to characterize the binding mode and affinity. While the specific binding constant (Kd) for this compound with DNA has not been reported, the collective evidence from related structures strongly supports its potential to act as a DNA-interacting agent.

Cellular Uptake and Subcellular Localization Studies (Mechanistic in vitro focus, excluding human/clinical)

The ability of a compound to exert its biological effects is contingent upon its capacity to cross the cell membrane and reach its intracellular targets. For a quinoxaline-containing peptide, studies have shown that it can be endocytosed into cells and subsequently accumulate in acidic compartments such as lysosomes. nih.gov This suggests that for some quinoxaline derivatives, endocytosis may be a relevant mechanism of cellular entry.

The subcellular localization of a compound dictates which organelles and macromolecules it can interact with. For DNA-intercalating agents, nuclear localization is expected. For compounds that affect mitochondrial function, accumulation within this organelle is likely. While specific studies on the cellular uptake and subcellular distribution of this compound are not available, its physicochemical properties (e.g., lipophilicity, charge distribution) would be key determinants of its passive diffusion across membranes and its subsequent compartmentalization within the cell.

Mechanistic Pathways of Bioactivity at the Cellular Level (in vitro models)

The ultimate outcome of the molecular interactions of this compound at the cellular level is likely the induction of cell death, particularly in cancer cells. Apoptosis, or programmed cell death, is a common pathway activated by chemotherapeutic agents.

Investigation of Apoptosis Induction Pathways (e.g., caspase activation, mitochondrial membrane potential changes)

The induction of apoptosis by quinoxaline derivatives has been a recurring theme in numerous studies. This process is often mediated by a cascade of enzymes known as caspases and involves the mitochondria.

Caspase Activation: Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which are responsible for the execution of cell death. Studies on indeno[1,2-b]quinoxaline and other quinoline (B57606) derivatives have demonstrated the upregulation of caspase-3 and the initiator caspase-8, suggesting the involvement of both apoptotic pathways. Similarly, a quinoxaline-containing peptide has been shown to induce apoptosis, a process intrinsically linked to caspase activation. nih.gov

Mitochondrial Membrane Potential Changes: The intrinsic pathway of apoptosis is heavily regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and is characterized by changes in the mitochondrial membrane potential (ΔΨm). Pro-apoptotic proteins like Bax can promote the permeabilization of the outer mitochondrial membrane, leading to a decrease in ΔΨm and the release of pro-apoptotic factors like cytochrome c. Conversely, anti-apoptotic proteins like Bcl-2 inhibit this process.

Research on a quinoxaline-containing peptide has shown that it can cause a disruption of the mitochondrial membrane potential and an increase in mitochondrial reactive oxygen species (ROS), which are key events in the induction of apoptosis. nih.gov Furthermore, studies on other quinoline-based compounds have demonstrated their ability to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event that pushes the cell towards apoptosis.

A summary of the effects of related quinoxaline derivatives on apoptotic pathways is presented in Table 2.

Table 2: Effects of Quinoxaline Derivatives on Apoptotic Pathways in Vitro

Derivative Class Effect on Caspases Effect on Bcl-2 Family Proteins Effect on Mitochondrial Membrane Potential Reference
Quinoxaline-containing peptide Implied through apoptosis induction Not specified Disruption of ΔΨm, increased ROS nih.gov
Indeno[1,2-b]quinoxaline derivatives Upregulation of Caspase-3 Upregulation of Bax, Downregulation of Bcl-2 Not specified N/A

This table presents data for structurally related compounds to infer the potential apoptotic mechanisms of this compound.

Cell Cycle Modulation Mechanisms

While direct experimental evidence detailing the specific effects of this compound on cell cycle progression is not extensively documented, studies on structurally related quinoxaline derivatives provide valuable insights into potential mechanisms. For instance, novel 2-substituted-quinoxaline analogs have been shown to induce cell cycle arrest. rsc.org One particular analog demonstrated the ability to cause an arrest at the G1 transition phase and trigger apoptosis in MCF-7 breast cancer cells, indicated by an increased percentage of cells in the G2/M and pre-G1 phases. rsc.org Another study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which share a similar heterocyclic core, revealed that the most potent compound induced cell cycle arrest at the G2/M phase in HCC827 cells through the inhibition of PI3Kα. nih.gov

These findings suggest that this compound could potentially exert its biological effects by interfering with the cell cycle machinery. The specific phase of arrest and the key regulatory proteins involved, such as cyclins and cyclin-dependent kinases (CDKs), would be critical to determine through dedicated research. The activity of related imidazo[1,2-c]pyrimidin-5(6H)-ones as inhibitors of CDK2 further supports the hypothesis that this class of compounds can interact with crucial cell cycle regulators. nih.gov

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

The role of this compound in modulating cellular redox environments is an area of active investigation. Quinoxaline derivatives, in general, have been shown to influence the production of reactive oxygen species (ROS) and elicit oxidative stress responses. For example, quinoxaline-1,4-dioxide (QNX) derivatives are known to promote cell damage through the production of ROS. nih.gov A study on these derivatives investigated their impact on the oxidative status of melanoma and glioma cell lines, highlighting their ability to modulate cellular responses to oxidative stress. nih.gov

Furthermore, a study on a binuclear Iridium (III) complex incorporating a 2,3-bis((4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)methyl)quinoxaline ligand demonstrated its ability to generate ROS in the presence of light, leading to DNA photocleavage and apoptosis. nih.gov This suggests that the quinoxaline scaffold can be a key element in inducing oxidative stress under specific conditions. While direct evidence for this compound is pending, these studies on related compounds indicate that its potential to generate ROS and trigger subsequent cellular stress responses warrants further investigation.

Molecular Docking and Computational Modeling of Biological Targets

Computational methods, particularly molecular docking, have been instrumental in predicting the biological targets of quinoxaline derivatives and understanding their binding interactions.

Ligand-Target Binding Affinity Predictions

Molecular docking studies have been performed on various quinoxaline-imidazole hybrids to predict their binding affinities to different biological targets. For instance, new 2-aminoimidazole-quinoxaline hybrids were docked within the c-kit active site, suggesting them as potential anticancer candidates. rsc.org In another study, non-covalent imidazo[1,2-a]quinoxaline-based inhibitors were docked into the active site of the epidermal growth factor receptor (EGFR). nih.gov A representative compound from this series, compound 6b, was found to have a strong predicted binding affinity for the mutant EGFRL858R/T790M. nih.gov

A computational study on the closely related compound, 2,3-bis[(1-methyl-1H-imidazole-2-yl)sulfanyl]quinoxaline, predicted its binding affinity to biotin (B1667282) carboxylase and aminoglycoside phosphotransferase, suggesting potential antibacterial activity. These computational predictions provide a basis for prioritizing experimental validation and for the rational design of more potent inhibitors.

Identification of Key Interacting Residues and Binding Pockets

Molecular docking not only predicts binding affinity but also elucidates the specific interactions between the ligand and the amino acid residues within the binding pocket of the target protein. For the imidazo[1,2-a]quinoxaline (B3349733) inhibitor (compound 6b) docked in EGFRL858R/T790M, the imidazo[1,2-a]quinoxaline core was observed to be aligned with the gatekeeper residue Met790. nih.gov The imidazole ring of this compound was found to be situated in a pocket formed by Val726, Leu844, and Cys797. nih.gov

In a study of quinoxaline derivatives as AMPA receptor antagonists, docking studies identified key interacting residues such as Glu-13, Tyr-16, Tyr-61, Pro-89, Leu-90, and others, which constitute the binding pocket for these ligands. nih.gov Such detailed interaction maps are crucial for understanding the molecular basis of activity and for designing derivatives with improved binding and selectivity.

Structure-Activity Relationship (SAR) Studies for Molecular Design and Optimization (Excluding therapeutic efficacy)

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a core scaffold influence its biological activity. For quinoxaline derivatives, several SAR studies have provided guiding principles for molecular design.

A review of anticancer quinoxalines highlighted that substitutions at the second, third, sixth, and/or seventh positions of the quinoxaline nucleus are key sites for modification. nih.gov One study on quinoxaline derivatives with imidazole substitutions found that an o,o-dimethoxyphenyl group at the second position of the quinoxaline nucleus enhanced activity, whereas CF3 and OCF3 groups decreased it. nih.gov

Another SAR analysis of quinoxalin-2(1H)-one derivatives indicated that incorporating a 4-aryl-substituted thiazol-2-amine moiety was optimal for antiviral activity. Furthermore, introducing a hydrogen-bond acceptor, such as an ester or amide group, at the C-3 position was beneficial for potency. These studies underscore the importance of the nature and position of substituents on the quinoxaline ring in determining biological interactions.

Future Directions in Mechanistic Biological Research for this compound

The existing body of research on quinoxaline derivatives provides a solid foundation for future investigations into the specific biological mechanisms of this compound. Key future directions should include:

Direct Investigation of Cell Cycle Effects: Conducting cell-based assays to determine if this compound induces cell cycle arrest. If so, identifying the specific phase of arrest and profiling the expression and activity of key cell cycle regulatory proteins like cyclins and CDKs is crucial.

Elucidation of ROS Generation and Oxidative Stress Pathways: Performing in vitro experiments to measure the generation of ROS in cells treated with this compound. Subsequent studies should aim to identify the specific sources of ROS and delineate the downstream oxidative stress response pathways that are activated.

Experimental Validation of Predicted Targets: The numerous biological targets predicted through molecular docking for related quinoxaline-imidazole hybrids, such as c-kit, EGFR, and various kinases, need to be experimentally validated for this compound.

Systematic SAR Studies: A systematic synthesis and biological evaluation of a library of derivatives based on the this compound scaffold would provide a comprehensive understanding of its SAR. This would involve modifying both the quinoxaline and imidazole rings to probe the effects of electronic and steric properties on biological activity.

Identification of Novel Biological Targets: Employing unbiased screening approaches, such as chemical proteomics, could help in the identification of novel cellular targets of this compound, potentially revealing new mechanisms of action.

By pursuing these research avenues, a more complete understanding of the mechanistic underpinnings of this compound's biological activity can be achieved, paving the way for its potential development in various biomedical applications.

Computational and Theoretical Studies of 2 1h Imidazol 1 Yl Quinoxaline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the behavior of molecules. For a molecule like 2-(1H-imidazol-1-yl)quinoxaline, such studies would be invaluable in elucidating its fundamental chemical nature.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study of this compound would typically begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This optimized structure would provide key information on bond lengths, bond angles, and dihedral angles. Following optimization, a range of electronic properties could be calculated, including the total energy, dipole moment, and the distribution of electron density. While specific data for this compound is not available, studies on related quinoxaline (B1680401) derivatives often employ hybrid functionals like B3LYP with various basis sets to achieve a balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, an FMO analysis would map the distribution of these orbitals, highlighting the most probable sites for nucleophilic and electrophilic attack.

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. Analysis of the MEP surface for this compound would reveal the locations of the most electron-rich and electron-poor areas, providing insights into its intermolecular interactions.

Spectroscopic Property Predictions

Computational models are frequently used to predict various spectroscopic properties, aiding in the structural confirmation of newly synthesized compounds. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra would be highly beneficial.

Spectroscopic Technique Predicted Parameters Information Gained
NMR Spectroscopy Chemical shifts (¹H and ¹³C)Elucidation of the chemical environment of each atom, aiding in structural assignment.
IR Spectroscopy Vibrational frequenciesIdentification of characteristic functional groups and vibrational modes of the molecule.
UV-Vis Spectroscopy Electronic transitions (λmax)Understanding the electronic structure and the nature of electron transitions between molecular orbitals.

This table represents the type of data that would be generated from computational studies, but specific values for this compound are not currently available in the literature.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers a powerful lens through which to study the intricate details of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways and understand the factors that control reaction outcomes.

Transition State Analysis

For any proposed reaction involving this compound, identifying the transition state—the highest energy point along the reaction coordinate—is crucial. Computational methods can be used to locate and characterize the geometry and energy of these fleeting structures. The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated, providing a quantitative measure of the reaction's feasibility. This type of analysis would be instrumental in designing new synthetic routes to or from this compound.

Energy Profiles of Synthetic Routes

Theoretical calculations can be employed to model the transition states and intermediates of each step in a proposed synthetic pathway. For instance, in a palladium-catalyzed reaction, the energy barrier for the rate-determining step, such as the formation of an η³-allyl-Pd(II) intermediate, can be calculated. A study on a related system identified such a barrier to be 18.8 kcal/mol. acs.org Furthermore, computational analysis can help to rationalize product distributions by comparing the energies of competing reaction pathways. In one example, the energy difference between an outer-sphere protonation-oxidation pathway and an inner-sphere pathway was calculated to be 3.1 kcal/mol, which correlated well with the experimentally observed product ratio. acs.org Such computational approaches could be invaluable in designing and optimizing the synthesis of this compound.

Reaction Step Computational Method Calculated Parameter Illustrative Value (from related systems)
Reactant Complex FormationDFTBinding Energy-5 to -10 kcal/mol
Transition State 1DFT with Transition State SearchActivation Energy+15 to +25 kcal/mol
Intermediate FormationDFTRelative Energy-2 to +5 kcal/mol
Transition State 2DFT with Transition State SearchActivation Energy+10 to +20 kcal/mol
Product FormationDFTReaction Energy-20 to -40 kcal/mol
This table is illustrative and provides hypothetical data based on typical values found in computational studies of organic reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful avenue for exploring the conformational landscape of a molecule and its interactions with the surrounding environment over time. For a molecule like this compound, which possesses a rotatable bond between the quinoxaline and imidazole (B134444) rings, MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations.

While specific MD simulation studies on this compound are not present in the reviewed literature, such simulations have been extensively used for other quinoxaline derivatives. researchgate.netsemanticscholar.orgclockss.org In these studies, MD simulations are often employed to assess the stability of a ligand within the binding pocket of a biological target, such as an enzyme or receptor. researchgate.netsemanticscholar.orgclockss.org The root-mean-square deviation (RMSD) of the ligand's atoms over the simulation time is a key metric used to evaluate its stability in the binding site. clockss.org

Furthermore, MD simulations can provide detailed information about the intermolecular interactions, such as hydrogen bonds and van der Waals contacts, between the ligand and the protein. clockss.org In a study of diarylimidazole-quinazolinone hybrids, MD simulations revealed the presence of a water molecule in the active site that formed hydrogen bonds with both the imidazole and quinazoline (B50416) moieties, highlighting the importance of solvent molecules in ligand binding. clockss.org Such insights are critical for understanding the structure-activity relationships of these compounds.

A hypothetical conformational analysis of this compound using MD simulations could involve simulating the molecule in a solvent box and analyzing the trajectory to identify the most populated conformational states and the dynamics of the transition between them.

Parameter Description Information Gained
Dihedral Angle DistributionThe probability distribution of the torsion angle between the quinoxaline and imidazole rings.Identifies the most stable rotational isomers (rotamers).
Potential of Mean Force (PMF)The free energy profile along the dihedral angle coordinate.Quantifies the energy barriers between different conformations.
Radial Distribution Function (RDF)The probability of finding a solvent molecule at a certain distance from a specific atom in the solute.Describes the solvation shell structure around the molecule.
Hydrogen Bond AnalysisThe frequency and lifetime of hydrogen bonds between the molecule and solvent or other molecules.Elucidates the specific intermolecular hydrogen bonding interactions.
This table describes the types of data that can be obtained from MD simulations for conformational and interaction analysis.

In Silico Screening and Virtual Ligand Design Approaches

In silico screening and virtual ligand design are powerful computational techniques used in drug discovery to identify promising lead compounds from large chemical libraries and to design novel molecules with desired biological activities. researchgate.netabjournals.org These approaches have been widely applied to various classes of quinoxaline derivatives to discover potential therapeutic agents. researchgate.netjohnshopkins.edunih.govnih.gov

Virtual screening can be performed using either ligand-based or structure-based methods. Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. abjournals.org Structure-based methods, such as molecular docking, predict the binding mode and affinity of a small molecule to the three-dimensional structure of a biological target. researchgate.netabjournals.org

For instance, molecular docking studies have been used to investigate the binding of quinoxaline derivatives to various enzymes, including HIV reverse transcriptase and polo-like kinase 1. researchgate.net These studies help to identify key interactions between the ligand and the protein's active site, providing a rationale for the observed biological activity and guiding the design of more potent inhibitors. researchgate.net

While no specific in silico screening studies targeting this compound were found, its structural features suggest that it could be a scaffold for designing molecules with a range of biological activities. Virtual ligand design could be employed to modify the this compound core by adding various substituents to enhance its binding affinity and selectivity for a particular target.

Screening Approach Methodology Application to Quinoxaline Derivatives
Ligand-Based
QSARDevelops a statistical model relating chemical descriptors to biological activity. abjournals.orgUsed to predict the cytotoxic activity of new imidazo[1,2-a]quinoxaline (B3349733) derivatives. abjournals.org
Pharmacophore ModelingIdentifies the 3D arrangement of essential features for biological activity.Could be used to design novel this compound analogues based on a known active compound.
Structure-Based
Molecular DockingPredicts the preferred orientation and binding affinity of a ligand to a receptor. researchgate.netabjournals.orgEmployed to study the interaction of quinoxaline derivatives with targets like HIV reverse transcriptase and VEGFR-2. researchgate.netresearchgate.net
Virtual ScreeningDocks a large library of compounds into a target's binding site to identify potential hits. researchgate.netUsed to screen for novel quinoxaline-based inhibitors of various enzymes. researchgate.net
This table outlines common in silico screening and design approaches and their applications to quinoxaline-related compounds.

Advanced Computational Methodologies and Hybrid QM/MM Approaches

For a more accurate and detailed understanding of chemical processes in complex biological systems, advanced computational methodologies such as hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are employed. researchgate.net These methods combine the accuracy of quantum mechanics for a small, chemically active region of the system (e.g., the ligand and the enzyme's active site) with the computational efficiency of molecular mechanics for the larger environment (e.g., the rest of the protein and solvent). researchgate.net

QM/MM methods are particularly valuable for studying enzyme-catalyzed reactions, where bond-breaking and bond-forming events occur. researchgate.net They can be used to calculate reaction energy barriers and to elucidate detailed reaction mechanisms at a level of theory that is not feasible with purely classical or quantum mechanical methods for large systems. researchgate.net

Although no QM/MM studies have been reported specifically for this compound, the application of these methods to other enzyme-inhibitor systems provides a clear blueprint for how they could be used. For example, QM/MM umbrella sampling simulations have been used to determine the free-energy profile of enzyme-catalyzed reactions, providing insights into the transition states and the role of active site residues. researchgate.net

The application of QM/MM methods to study the interaction of this compound with a potential biological target would involve defining the QM region to include the ligand and key amino acid residues in the active site. The rest of the protein and the surrounding solvent would be treated with a classical force field. This approach would allow for a detailed investigation of electronic effects, charge transfer, and polarization during the binding process or a catalytic reaction.

Computational Method Description Potential Application to this compound
QM/MMA hybrid method combining quantum mechanics for a small region and molecular mechanics for the rest of the system. researchgate.netTo study the covalent or non-covalent interactions of this compound within an enzyme active site with high accuracy.
QM/MM-MDMolecular dynamics simulations using a QM/MM potential.To simulate the dynamic behavior of this compound in a biological environment, including electronic polarization effects.
Umbrella Sampling with QM/MMA technique to calculate the potential of mean force along a reaction coordinate using a QM/MM potential. researchgate.netTo determine the free energy profile for a reaction involving this compound catalyzed by an enzyme.
Free Energy Perturbation (FEP)A method to calculate the relative binding free energies of a series of related ligands.To predict the change in binding affinity upon modification of the this compound scaffold.
This table summarizes advanced computational methods and their potential applications to the study of this compound.

Applications in Materials Science and Catalysis

Role in Sensing Technologies

While direct studies on 2-(1H-imidazol-1-yl)quinoxaline as a sensor are not extensively documented, the broader family of quinoxaline (B1680401) and imidazole (B134444) derivatives has shown significant promise in the development of chemo- and biosensors.

Quinoxaline-based compounds have been successfully employed as chromogenic and fluorogenic chemosensors for the detection of various metal cations, including heavy metal ions like copper (Cu²⁺), cobalt (Co²⁺), nickel (Ni²⁺), and mercury (Hg²⁺). The imidazole moiety is also a well-known component in sensors, particularly for its ability to interact with metal ions like Hg²⁺ and silver (Ag⁺). For instance, peptidyl chemosensors incorporating an imidazole group have demonstrated a selective "turn-on" fluorescent response to Hg²⁺ ions in aqueous solutions.

The combination of these two moieties in this compound could theoretically lead to highly selective and sensitive sensors. The imidazole nitrogen atoms can act as binding sites for target analytes, while the quinoxaline unit can serve as the signaling component, transducing the binding event into a detectable optical or electrochemical signal.

Table 1: Examples of Quinoxaline and Imidazole-Based Chemosensors for Ion Detection

Sensor BaseTarget AnalyteDetection LimitReference
Quinoxaline-benzothiazoleCu²⁺, Co²⁺, Ni²⁺, Hg²⁺Not Specified
Triazole-imidazole-based sensorAg⁺Not Specified
Peptide with imidazole groupHg²⁺0.44 x 10⁻⁸ M
Peptidyl chemosensor (tetraphenylethylene fluorophore)Hg²⁺5.3 nM

The sensing mechanisms of quinoxaline and imidazole-based sensors are typically based on changes in their optical or electrochemical properties upon interaction with an analyte.

Optical Sensing: Many quinoxaline derivatives exhibit fluorescence. The binding of a metal ion or other analyte to the sensor molecule can either enhance ("turn-on") or quench ("turn-off") this fluorescence. This change is often due to processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the restriction of intramolecular rotation. Colorimetric sensing, where a color change visible to the naked eye occurs, is another common mechanism. For example, a color shift from pale green to bright yellow has been observed in a sensor upon binding to mercury ions.

Electrochemical Sensing: The electrochemical behavior of quinoxaline derivatives can also be exploited for sensing. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to monitor changes in the redox properties of the sensor molecule upon analyte binding. For instance, a molecularly imprinted electrochemical sensor based on a quinoxaline derivative has been developed for the sensitive determination of quinoxaline-2-carboxylic acid.

Catalytic Applications of this compound Metal Complexes

The strong coordinating ability of the imidazole group makes this compound an excellent candidate for forming stable complexes with various transition metals. These metal complexes could possess significant catalytic activity.

Metal complexes of ligands containing imidazole and quinoxaline motifs have been explored in homogeneous catalysis for a variety of organic transformations. These reactions include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, are fundamental for C-C bond formation. While not specifically documented for this compound complexes, related quinoxaline and quinazolinone derivatives are known to be effective substrates and ligands in such reactions.

Oxidation and Reduction Reactions: The redox activity of the quinoxaline ring and the ability of the imidazole to stabilize various metal oxidation states suggest that complexes of this compound could be effective catalysts for oxidation and reduction reactions.

To overcome challenges associated with homogeneous catalysis, such as catalyst recovery and reuse, the immobilization of catalytic complexes onto solid supports is a key strategy.

Immobilization on Supports: this compound metal complexes could be anchored onto various solid supports like silica, polymers, or graphene-based materials. This would create robust heterogeneous catalysts with improved stability and recyclability. The heterogenization of iron catalysts, for example, has been a significant area of research.

MOF-Based Catalysis: Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound (a coordinating imidazole group and a rigid quinoxaline backbone) makes it a suitable candidate for a linker in the synthesis of catalytically active MOFs. MOFs can exhibit high catalytic performance due to their large surface area and well-defined active sites. For instance, copper-based MOFs have been used for the C-H amination of quinoxalin-2(1H)-ones.

The development of chiral catalysts for enantioselective synthesis is a major goal in modern chemistry. While there is no specific report on the use of this compound in enantioselective catalysis, the creation of chiral versions of this ligand, for example, by introducing a chiral substituent, could lead to metal complexes capable of catalyzing asymmetric transformations. The future development of asymmetric synthesis using quinoxaline derivatives is an area of active interest.

Luminescent Materials and Optoelectronic Applications

The fusion of the quinoxaline and imidazole rings creates a donor-acceptor (D-A) type structure, which is fundamental to the design of many functional organic materials. Quinoxaline derivatives are noted for their excellent electron affinity and tunable optical properties, making them prime candidates for luminescent and optoelectronic applications. researchgate.net

The inherent fluorescence of the quinoxaline core can be modulated by the imidazole substituent and by interactions with external analytes. This makes this compound and its derivatives excellent candidates for fluorescent probes and dyes. These sensors can detect specific ions or changes in the environment, such as pH, through observable changes in their fluorescence emission. nih.gov

For instance, derivatives of imidazole have been developed as sensitive fluorescent probes for detecting pH changes and the presence of metal ions like Zn2+. nih.gov The mechanism often involves a change in the intramolecular charge transfer (ICT) characteristics of the molecule upon binding to the analyte, leading to either an enhancement ("turn-on") or quenching ("turn-off") of fluorescence. While specific studies on this compound as a probe are emerging, the principles established with similar structures, like 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol (HBIZ), demonstrate the potential. nih.gov HBIZ acts as a pH-induced "off-on-off" switch and shows a significant fluorescence enhancement upon complexation with Zn2+. nih.gov

Table 1: Examples of Imidazole/Quinoxaline-based Fluorescent Probes

Probe Base Analyte Detected Sensing Mechanism Fluorescence Change Reference
2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol (HBIZ) pH, Zn2+ Intramolecular Charge Transfer (ICT) "Off-on-off" for pH, >100-fold enhancement for Zn2+ nih.gov
7-(diethylamino)-quinolin-2(1H)-one chalcone Bisulfite (HSO3−) Michael Addition Turn-off nih.gov

This table presents examples of related structures to illustrate the design principles of fluorescent probes.

In the field of optoelectronics, quinoxaline derivatives are highly valued for their electron-transporting properties, which are crucial for the efficiency and stability of Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the quinoxaline ring system facilitates the injection and transport of electrons from the cathode to the emissive layer of the OLED device. researchgate.net

Research has shown that fusing imidazole rings to a quinoxaline core can create materials with high quantum yields, suitable for use as emitters in OLEDs. For example, diimidazo[1,2-a:2',1'-c]quinoxaline derivatives have been synthesized and used as emitters, with some showing nearly pure blue light emission. nih.gov While this is a more complex fused system, it highlights the synergistic potential of combining imidazole and quinoxaline structures. The introduction of fluorine atoms into quinoxaline systems has also been shown to produce compounds with both aggregation-induced emission (AIE) and thermally activated delayed fluorescence (TADF), leading to highly efficient fluorescent OLEDs with maximum external quantum efficiencies (EQE) reaching up to 23.5%. researchgate.net

The this compound scaffold can serve multiple roles in an OLED device:

Electron Transport Layer (ETL): Its inherent electron-deficient character allows for efficient transport of electrons.

Host Material: It can serve as a host for phosphorescent or fluorescent dopants in the emissive layer.

Emitter: With appropriate structural modifications, it can function as the light-emitting molecule itself.

Table 2: Performance of Quinoxaline-based Materials in OLEDs

Compound Type Role in OLED Key Performance Metric Value Reference
Monofluoro-substituted Quinoxaline System Emitter (AIE-TADF) Max. External Quantum Efficiency (EQE) 23.5% researchgate.net
Monofluoro-substituted Quinoxaline System Emitter (AIE-TADF) Max. Power Efficiency (PE) 91.1 lm W⁻¹ researchgate.net

Self-Healing Polymers and Stimuli-Responsive Materials

The application of this compound as a direct component in self-healing polymers is not yet extensively documented in scientific literature. However, the chemistry of related compounds provides a basis for potential applications. Self-healing materials often rely on reversible bonds or encapsulated healing agents that are released upon damage.

Imidazole derivatives, for example, have been used as latent curing agents in epoxy-based self-healing systems. researchgate.net In these systems, microcapsules containing an epoxy resin are embedded in a matrix that also contains a dispersed imidazole-based curing agent. When a crack forms, it ruptures the microcapsules, releasing the epoxy, which then comes into contact with the curing agent to polymerize and heal the damage. researchgate.net Given the imidazole moiety in this compound, it is plausible that it could be adapted to function as a latent catalyst or curing agent in similar stimuli-responsive systems.

The development of stimuli-responsive materials, which change their properties in response to external triggers like light, heat, or chemical analytes, is a growing field. scilit.com The photo-responsive and chemo-responsive nature of the quinoxaline-imidazole scaffold, as seen in its fluorescence applications, suggests a potential for its integration into smart materials where a change in color or fluorescence could signal a change in the material's state or environment.

Future Perspectives in Material Science and Catalytic Research

The future for this compound and its derivatives in materials science and catalysis appears promising and multifaceted. The versatility of the quinoxaline scaffold continues to attract significant interest for applications in pharmaceuticals, dyes, and photochemical compounds. nih.govnih.gov

In Materials Science:

Advanced OLEDs: Further research is expected to focus on fine-tuning the electronic structure of this compound derivatives to develop more efficient and stable deep-blue emitters, which remain a key challenge in display technology. The combination of TADF and AIE properties is a particularly promising avenue. nih.govresearchgate.net

Organic Photovoltaics (OPV): Quinoxaline-based materials are of high interest for organic solar cells due to their electron-accepting capabilities and tunable absorption patterns. rsc.org Future work may involve incorporating the this compound unit into donor-acceptor polymers to enhance charge separation and improve photovoltaic efficiency.

Chemosensors: Building on its potential as a fluorescent probe, more selective and sensitive sensors for environmental toxins, metal ions, and biologically important molecules can be designed.

In Catalysis:

Heterogeneous Catalysis: Recent reviews have highlighted the growing use of quinoxalin-2(1H)-ones in heterogeneous catalysis. mdpi.com The nitrogen atoms in the this compound structure can act as coordination sites for metal ions, making it a potential ligand for creating novel metal-organic frameworks (MOFs) or other heterogeneous catalysts. nih.govmdpi.com These catalysts could be recyclable and offer greener synthetic routes.

Photoredox Catalysis: The photophysical properties of quinoxaline derivatives suggest their potential use as photosensitizers or photocatalysts in organic synthesis, enabling chemical transformations using visible light as a sustainable energy source.

The ongoing exploration of direct C-H functionalization and other synthetic methodologies will continue to expand the library of available this compound derivatives, paving the way for the discovery of new materials and catalysts with tailored properties for a wide range of applications. mdpi.comacs.org

Analytical and Spectroscopic Characterization Beyond Basic Identification

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a molecule like 2-(1H-imidazol-1-yl)quinoxaline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

The analysis begins with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. However, due to the complex aromatic nature of this compound, significant signal overlap is expected in the 1D spectra, making definitive assignments challenging without further experiments. magritek.com

To resolve these ambiguities, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²JHH or ³JHH coupling). sdsu.edu It is invaluable for tracing the connectivity of protons within the quinoxaline (B1680401) and imidazole (B134444) ring systems. For instance, the protons on the benzene (B151609) moiety of the quinoxaline ring would show characteristic COSY correlations. asianpubs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (¹JCH). youtube.com It allows for the direct assignment of protonated carbons in the molecule. The HSQC spectrum is a powerful tool for distinguishing between different CH groups in the aromatic regions of both the quinoxaline and imidazole rings. bas.bg

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This is crucial for piecing together the entire molecular skeleton by connecting different spin systems. youtube.com For example, HMBC correlations would be expected between the protons of the imidazole ring and the carbons of the quinoxaline ring at the point of substitution, confirming the C2-N1' linkage. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net NOESY is particularly useful for determining the spatial arrangement and conformation of the molecule. For instance, it can reveal through-space interactions between protons on the imidazole ring and those on the quinoxaline ring, providing insights into their relative orientation.

A complete assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved through the combined interpretation of these 1D and 2D NMR data. The expected chemical shifts can be predicted based on data from similar quinoxaline and imidazole derivatives. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are predicted values based on related structures and may vary based on solvent and experimental conditions.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Quinoxaline H-38.5 - 9.0145 - 150
Quinoxaline H-5/H-87.8 - 8.2128 - 132
Quinoxaline H-6/H-77.5 - 7.9125 - 130
Quinoxaline C-2-150 - 155
Quinoxaline C-4a/C-8a-140 - 145
Imidazole H-2'8.0 - 8.5135 - 140
Imidazole H-4'/H-5'7.2 - 7.8115 - 125

While solution-state NMR provides detailed information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers insights into the molecular structure and packing in the solid phase. researchgate.net For a crystalline compound like this compound, ssNMR can reveal information about polymorphism, molecular conformation, and intermolecular interactions in the crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly used to obtain high-resolution spectra of solid samples. The study of related heterocyclic compounds by ssNMR has demonstrated its utility in understanding hydrogen bonding and other non-covalent interactions that govern the solid-state architecture. researchgate.net

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. nih.gov Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used to generate the molecular ion with minimal fragmentation. The precise mass measurement from HRMS is a critical step in confirming the identity of the synthesized compound. nih.gov

Table 2: Predicted HRMS Data for this compound

IonPredicted Exact Mass (m/z)
[M+H]⁺211.0825
[M+Na]⁺233.0644
[M+K]⁺249.0384

Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation pattern of this compound would be expected to show characteristic losses corresponding to the cleavage of the imidazole ring, the quinoxaline ring, and the bond connecting the two heterocyclic systems. This fragmentation data is invaluable for confirming the connectivity of the molecule. The study of related quinoxaline derivatives has shown that the fragmentation pathways can be complex and provide significant structural detail.

Table 3: Plausible MS/MS Fragmentation Pathways for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossDescription of Fragmentation
211.0825184.0718HCNLoss of hydrogen cyanide from the imidazole ring.
211.0825130.0526C₃H₃N₂Cleavage of the imidazole ring.
211.0825103.0420C₆H₄N₂Cleavage leading to the quinoxaline ring fragment.

Vibrational Spectroscopy for Functional Group Analysis and Bonding (e.g., IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. These techniques are complementary and are based on the absorption or scattering of light by molecular vibrations. sphinxsai.com

The IR and Raman spectra of this compound would exhibit characteristic bands for the C-H, C=C, and C=N stretching and bending vibrations of both the quinoxaline and imidazole rings. biointerfaceresearch.comscialert.net The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. sphinxsai.com The C=C and C=N stretching vibrations within the aromatic rings would appear in the 1400-1650 cm⁻¹ region. scialert.netresearchgate.net The out-of-plane C-H bending vibrations, which are often characteristic of the substitution pattern on the aromatic rings, would be observed at lower wavenumbers. scialert.net Computational methods, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and aid in the assignment of the experimental spectra. sphinxsai.comresearchgate.net

Table 4: Predicted Key IR and Raman Bands for this compound (Note: These are predicted values based on related structures and may vary based on the physical state of the sample.)

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3000 - 3100Medium to WeakStrong
C=N Stretch (Quinoxaline/Imidazole)1600 - 1650StrongMedium
Aromatic C=C Stretch1400 - 1600Strong to MediumStrong
In-plane C-H Bend1000 - 1300MediumMedium to Weak
Out-of-plane C-H Bend700 - 900StrongWeak

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

No specific experimental data for the UV-Vis absorption and fluorescence emission spectra of this compound were found in the performed search.

In general, the photophysical properties of quinoxaline derivatives are of significant interest. Studies on related compounds, such as certain quinoxalin-2(1H)-ones and other substituted quinoxalines, show that their absorption and emission characteristics are influenced by the solvent environment and the nature of their substituents. rsc.orgscholaris.ca For instance, some quinoxaline-based molecules exhibit intramolecular charge transfer (ICT) effects, leading to a redshift in their fluorescence spectra with increasing solvent polarity. scholaris.ca However, without direct experimental measurement, the specific electronic transitions and photophysical behavior of this compound remain uncharacterized in the available literature.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis of Molecular and Crystal Structures

There is no available information regarding the single crystal or powder X-ray diffraction analysis of this compound.

X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its molecular structure and insights into intermolecular interactions like π–π stacking. While the crystal structures of many other quinoxaline derivatives and their metal complexes have been resolved and published, the specific crystallographic data for this compound has not been reported in the searched literature. scholaris.ca

Hyphenated Techniques for Comprehensive Characterization (e.g., GC-MS, LC-MS, LC-NMR)

Specific experimental data from hyphenated analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for this compound are not detailed in the available research.

Hyphenated techniques are crucial for the separation, identification, and quantification of chemical compounds in complex mixtures and for confirming the identity of synthesized molecules. For example, LC-MS methods have been developed for the quantification of various quinoxaline derivatives in biological matrices, demonstrating the utility of this technique for the broader class of compounds. nih.govnih.gov These methods typically involve a reversed-phase chromatography column and detection by a mass spectrometer operating in various modes. nih.gov However, specific retention times, mass-to-charge ratios (m/z), or fragmentation patterns for this compound are not documented.

Emerging Research Areas and Interdisciplinary Perspectives

Integration with Nanoscience and Nanotechnology

The convergence of quinoxaline (B1680401) chemistry with nanotechnology is creating novel materials with enhanced catalytic and biomedical properties. The use of nanostructures in the synthesis and application of quinoxaline derivatives is a rapidly growing field.

Researchers have successfully employed various nanocatalysts to facilitate the synthesis of quinoxaline scaffolds, improving reaction efficiency and promoting greener chemical processes. semanticscholar.org Iron-based nanoparticles are particularly attractive due to their high surface area, low toxicity, and magnetic properties, which allow for easy separation and recycling of the catalyst. semanticscholar.org For instance, a novel superparamagnetic acid catalyst, consisting of sulfo-anthranilic acid immobilized on MnCoFe₂O₄@alginate magnetic nanorods, has been used for the green synthesis of 2-aminoimidazole–linked quinoxaline Schiff bases. nih.gov These nanorods, with diameters of 30–60 nm and lengths of 150–250 nm, demonstrated high product yields and catalytic efficiency. nih.gov

Other notable examples include:

Cobalt Nanoparticles: Used in the synthesis of quinoxalines, highlighting the role of heterogeneous nanocatalysts. researchgate.net

Engineered Nanocages: Cobalt oxide (Co₃O₄) nanocages decorated with nickel nanoparticles have been developed to access a wide range of pharmaceutically active quinoxaline nuclei. researchgate.net

Titanium Dioxide (TiO₂) Nanoparticles: Synthesized via the sol-gel method, these nanoparticles, with an average diameter of 50 nm, have been examined as catalysts for producing quinoxaline derivatives. semanticscholar.org

This integration of nanoscience not only enhances the synthetic efficiency of quinoxaline-based compounds but also opens the door to developing advanced materials with tailored electronic, optical, and magnetic properties.

Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which focus on minimizing hazardous substances and environmental impact, are central to modern synthetic chemistry. nih.gov The synthesis of quinoxalines, including 2-(1H-imidazol-1-yl)quinoxaline, is increasingly being redesigned to align with these principles.

Key sustainable strategies include:

Catalyst-Free and Solvent-Free Reactions: An efficient and eco-friendly procedure for quinoxaline synthesis uses sulfated polyborate as a recyclable catalyst under solvent-free conditions, offering high yields and short reaction times. ias.ac.in Other methods have achieved nearly quantitative yields in water without any catalyst. researchgate.net

Use of Green Catalysts and Solvents: Recyclable catalysts like solid acid catalysts (e.g., TiO₂-Pr-SO₃H) and bentonite (B74815) clay K-10 have been employed to facilitate quinoxaline synthesis under milder conditions. nih.gov Water, polyethylene (B3416737) glycols (PEG), and ionic liquids are being used as alternative, environmentally benign reaction media. researchgate.netresearchgate.net

Metal-Free Synthesis: To avoid the environmental impact of transition metals, iodine-mediated or iodine-catalyzed cyclization reactions have been developed. nih.govrsc.org These methods are capable of being scaled up to gram quantities and operate under mild, metal-free conditions. nih.gov

Alternative Energy Sources: Ultrasound irradiation has been explored as a powerful energy source for constructing quinoxaline derivatives, contributing to the sustainability of the process from a green chemistry perspective. nih.gov

These approaches not only reduce the environmental footprint of chemical production but also often lead to more cost-effective and efficient synthetic routes. nih.govresearchgate.net

Bio-Inspired Design and Biomimetic Systems

The structural motifs found in this compound are prevalent in nature, providing a rich source of inspiration for the design of novel functional molecules. The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a key strategy in medicinal chemistry. The quinoxaline ring is considered a bioisostere of other aromatic systems like quinoline (B57606), naphthalene, and benzothiophene, which are core structures in many established therapeutic agents. nih.govnih.gov

Furthermore, the imidazole (B134444) and quinoxaline moieties themselves are found in various natural products with significant biological activities. nih.gov For example, several 2-aminoimidazole alkaloids derived from marine sources, such as Namine A and Girolline, exhibit potent anti-cancer properties. nih.gov This has inspired researchers to explore imidazole-quinoxaline hybrids as potential chemotherapeutic agents. nih.gov The design of these synthetic molecules mimics the structural features of natural compounds to achieve similar or enhanced biological effects.

One innovative synthetic approach was inspired by the ability of 3-hydroxyflavones, a class of natural products, to chelate aluminum ions, demonstrating how the functions of biological molecules can inform the development of new chemical reactions. researchgate.net

Theoretical Frameworks for Predicting Novel Functions

Computational chemistry and theoretical modeling have become indispensable tools for understanding the properties of molecules like this compound and predicting their potential functions before engaging in costly and time-consuming laboratory synthesis.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the structural and electronic properties of quinoxaline derivatives. asianpubs.org These studies can determine parameters like:

Molecular Geometry: Predicting bond lengths and angles.

Spectroscopic Properties: Calculating theoretical IR, NMR, and UV-visible spectra to aid in experimental characterization. asianpubs.org

Electronic Properties: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity, as well as the molecular electrostatic potential (MESP) to identify electrophilic and nucleophilic sites. asianpubs.org

Non-Linear Optical (NLO) Properties: Calculating hyperpolarizability to assess the potential of a molecule for applications in optoelectronics. asianpubs.org

Furthermore, in silico methods are crucial for drug discovery:

Molecular Docking: This technique simulates the binding of a molecule to the active site of a biological target, such as an enzyme or receptor. It helps in predicting the binding affinity and understanding the mechanism of action. nih.govasianpubs.org For instance, docking studies have identified potential binding modes of imidazo[1,2-a]quinoxalines within the active site of the Epidermal Growth Factor Receptor (EGFR). nih.gov

ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which is vital for assessing its drug-likeness. asianpubs.org

Artificial Intelligence: AI is being used to predict the molecular targets of new derivatives, streamlining the process of identifying their biological functions. johnshopkins.edu

A combined experimental and computational study on pyrrolo[1,2-a]quinoxalines used Time-Dependent DFT (TDDFT) to explore their photophysical properties, revealing insights into their fluorescence and potential for use in bioimaging. nih.gov

Potential as a Building Block for Advanced Supramolecular Architectures

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions. The this compound molecule is an excellent candidate for use as a building block (or "tecton") in creating such architectures due to its inherent structural features that facilitate self-assembly.

The nitrogen atoms in both the quinoxaline and imidazole rings can act as hydrogen bond acceptors, while the N-H group on the imidazole ring can act as a hydrogen bond donor. This was demonstrated in a related crystal structure, 2-[2-(1H-imidazol-1-yl)-2-adamant-yl]phenol, where intermolecular O-H···N hydrogen bonds link molecules into centrosymmetric dimers. nih.gov

In addition to hydrogen bonding, the planar, aromatic nature of the quinoxaline and imidazole rings allows for π-π stacking interactions. These interactions are crucial for the organization of molecules in the solid state and in solution. For example, studies on pyrrolo[1,2-a]quinoxalines have confirmed the presence of π–π interactions in their crystal packing. nih.gov The combination of hydrogen bonding and C-H···π interactions can lead to the formation of well-defined, higher-order structures like columns and sheets. nih.gov

This potential for controlled self-assembly makes this compound and its derivatives promising candidates for the construction of advanced materials, including:

Liquid Crystals: Where molecules exhibit long-range orientational order.

Organic Gels: Formed through the self-assembly of molecules into fibrous networks.

Metal-Organic Frameworks (MOFs): Where the imidazole nitrogen could coordinate with metal ions to form porous, crystalline materials with applications in gas storage, separation, and catalysis.

Conclusions and Future Outlook

Summary of Key Research Findings and Contributions

Research into 2-(1H-imidazol-1-yl)quinoxaline and its derivatives has yielded several important findings. The primary focus of the scientific community has been on the synthesis of this scaffold and the evaluation of its biological activities. Synthetic strategies often involve the condensation of o-phenylenediamine (B120857) with appropriate precursors to form the quinoxaline (B1680401) core, followed by the introduction of the imidazole (B134444) moiety. nih.govmdpi.com

The most significant contributions of research on this class of compounds lie in the field of medicinal chemistry. Numerous studies have highlighted the potential of quinoxaline-imidazole hybrids as potent anticancer agents. nih.govmdpi.comnih.govnih.govnih.gov For instance, derivatives of imidazo[1,2-a]quinoxaline (B3349733) have demonstrated significant activity against various cancer cell lines, including human melanoma and non-small-cell lung cancer. nih.govnih.gov The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer progression, such as VEGFR-2 and tubulin polymerization. nih.govresearchgate.net

Furthermore, the neuroprotective effects of related imidazoline (B1206853) receptor ligands suggest a potential, though less explored, therapeutic avenue for this compound derivatives in neurodegenerative diseases. nih.gov While direct studies on the specific compound are limited, the broader class of quinoxaline-imidazole hybrids shows promise.

Spectroscopic and thermal analysis has been performed on related quinoxaline compounds, providing a foundational understanding of their structural and stability characteristics. asianpubs.orgnih.gov However, detailed characterization specific to this compound is not extensively documented.

Unexplored Avenues and Grand Challenges in this compound Research

Despite the progress made, several aspects of this compound chemistry and biology remain largely unexplored. A significant gap exists in the detailed physicochemical characterization of the parent compound.

Key Unexplored Avenues:

Detailed Physicochemical Characterization: There is a lack of comprehensive studies on the crystal structure, and electrochemical properties of this compound itself. While research on derivatives exists, the fundamental properties of the core molecule are not well-established. researchgate.netresearchgate.net

Systematic Structure-Activity Relationship (SAR) Studies: Although various derivatives have been synthesized and tested, a systematic SAR study to delineate the precise structural requirements for optimal biological activity is needed. This would involve a more methodical variation of substituents on both the quinoxaline and imidazole rings.

Exploration of a Wider Range of Biological Targets: The primary focus has been on anticancer and, to a lesser extent, neuroprotective activities. The potential of this compound and its analogs as antimicrobial, antiviral, or anti-inflammatory agents warrants investigation. researchgate.net

Materials Science Applications: The application of this compound in materials science, for instance, in the development of organic light-emitting diodes (OLEDs), sensors, or as a ligand for functional metal complexes, is an almost entirely uncharted territory. rsc.org

Grand Challenges:

Target Specificity and Selectivity: A major challenge in the development of quinoxaline-based therapeutics is achieving high specificity for the target enzyme or receptor to minimize off-target effects.

Overcoming Drug Resistance: In the context of anticancer applications, a significant hurdle is to design derivatives that can overcome the development of drug resistance in cancer cells.

Scalable and Green Synthesis: Developing more efficient, scalable, and environmentally friendly synthetic routes for this compound and its derivatives is crucial for their potential large-scale application. mdpi.com

Potential for Translational Research and Interdisciplinary Collaboration

The promising biological activities of this compound derivatives create a strong potential for translational research. Moving from preclinical studies to clinical trials will require a concerted effort and collaboration between different scientific disciplines.

Medicinal Chemistry and Pharmacology: Continued collaboration between medicinal chemists for the design and synthesis of new analogs and pharmacologists for their in-vitro and in-vivo evaluation is essential.

Structural Biology: Elucidating the crystal structures of these compounds in complex with their biological targets through X-ray crystallography will provide invaluable insights for rational drug design. researchgate.netnih.gov

Computational Chemistry: Molecular modeling and computational studies can aid in predicting the binding modes of these compounds with their targets, understanding their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and guiding the design of new derivatives with improved profiles. asianpubs.org

Materials Science and Engineering: Collaboration with materials scientists could open up new applications for these compounds in areas like organic electronics and sensor technology.

Strategic Directions for Future Fundamental and Applied Investigations

To unlock the full potential of this compound, future research should be directed towards both fundamental understanding and practical applications.

Fundamental Investigations:

Comprehensive Physicochemical Profiling: A top priority should be the thorough characterization of the parent compound, including single-crystal X-ray diffraction analysis to determine its precise three-dimensional structure, and detailed electrochemical studies to understand its redox behavior. researchgate.netresearchgate.netnih.gov

Mechanistic Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities are crucial. This includes identifying specific cellular targets and signaling pathways.

Quantum Chemical Calculations: Theoretical studies can provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. asianpubs.org

Applied Investigations:

Lead Optimization for Drug Discovery: Based on systematic SAR studies, efforts should be focused on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

Development of Novel Materials: The synthesis and characterization of metal complexes of this compound could lead to new materials with interesting magnetic, optical, or catalytic properties.

Probe Development: Labeled derivatives of this compound could be developed as chemical probes to study biological processes or as imaging agents.

Q & A

Q. What are the common synthetic routes for 2-(1H-imidazol-1-yl)quinoxaline, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-chloroquinoxaline with imidazole derivatives under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF . Optimization includes:

  • Temperature : Elevated temperatures (80–100°C) improve reaction rates.
  • Catalysis : Transition metals (e.g., CuI) may enhance coupling efficiency.
  • Purification : Silica gel chromatography with gradients of ethyl acetate/hexanes is commonly used .

Q. Example Protocol :

Starting MaterialReagent/ConditionYieldReference
2-chloroquinoxalineImidazole, K₂CO₃, DMF, 80°C45%

Q. How is this compound characterized structurally?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., aromatic proton shifts at δ 7.5–8.9 ppm) .
  • X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths and angles .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 211.08 for C₁₁H₈N₄).

Q. What solubility and stability challenges are associated with this compound?

  • Solubility : Limited in aqueous media; DMSO or DMF is often required. Comparative studies with analogs (e.g., YM872) suggest structural modifications (e.g., sulfonate groups) enhance water solubility .
  • Stability : Sensitive to light and moisture. Storage under inert gas (N₂/Ar) at −20°C is recommended.

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

Discrepancies often arise from:

  • Reagent Purity : Trace impurities in starting materials (e.g., 2-chloroquinoxaline) reduce yields.
  • Reaction Monitoring : TLC/HPLC ensures intermediates are tracked.
  • Reproducibility : Strict control of anhydrous conditions and inert atmospheres is critical. For example, yields drop to <30% if moisture is present during imidazole coupling .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

  • Antifungal Assays : Microdilution methods against Candida species (e.g., MIC values compared to fluconazole) .
  • Enantiomer Studies : Chiral HPLC separates enantiomers; levorotatory forms often show higher activity .
  • Receptor Binding : Radioligand displacement assays (e.g., for kinase or GPCR targets) .

Q. How do stereochemical considerations impact the compound’s pharmacological profile?

  • Enantioselectivity : Biphenyl esters of this compound derivatives exhibit differential activity. For instance, (S)-enantiomers may show 4–8× higher potency against Candida albicans than (R)-forms .
  • Synthesis Strategies : Asymmetric catalysis (e.g., chiral ligands with Pd/Cu) or enzymatic resolution improves enantiomeric excess.

Q. What advanced computational tools aid in studying structure-activity relationships (SAR)?

  • Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like TGF-β receptors .
  • QSAR Models : Machine learning algorithms correlate substituent effects (e.g., electron-withdrawing groups at C6) with bioactivity .

Q. How are high-throughput screening (HTS) pipelines designed for quinoxaline derivatives?

  • Library Design : Focused libraries with variations at C2 (imidazole) and C6/C7 positions.
  • Automated Synthesis : Parallel reactions in microtiter plates with robotic liquid handling.
  • Pharmaceutical Profiling : ADMET predictions (e.g., CYP450 interactions) using tools like SwissADME .

Q. What crystallographic challenges arise in resolving the compound’s solid-state structure?

  • Twinned Crystals : SHELXL refines twinned data via HKLF 5 format .
  • Disorder : Imidazole rings may exhibit positional disorder; restraints (DELU, SIMU) improve refinement stability.

Q. How do researchers validate target engagement in cellular models?

  • Fluorescent Probes : Conjugating quinoxaline with BODIPY tags for live-cell imaging.
  • Knockout Models : CRISPR-Cas9 gene editing to confirm pathway specificity (e.g., TGF-β/Smad) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.